

Application Notes and Protocols for GPR35 Agonist High-Throughput Screening

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Compound of Interest

Compound Name: GPR35 agonist 1

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Introduction

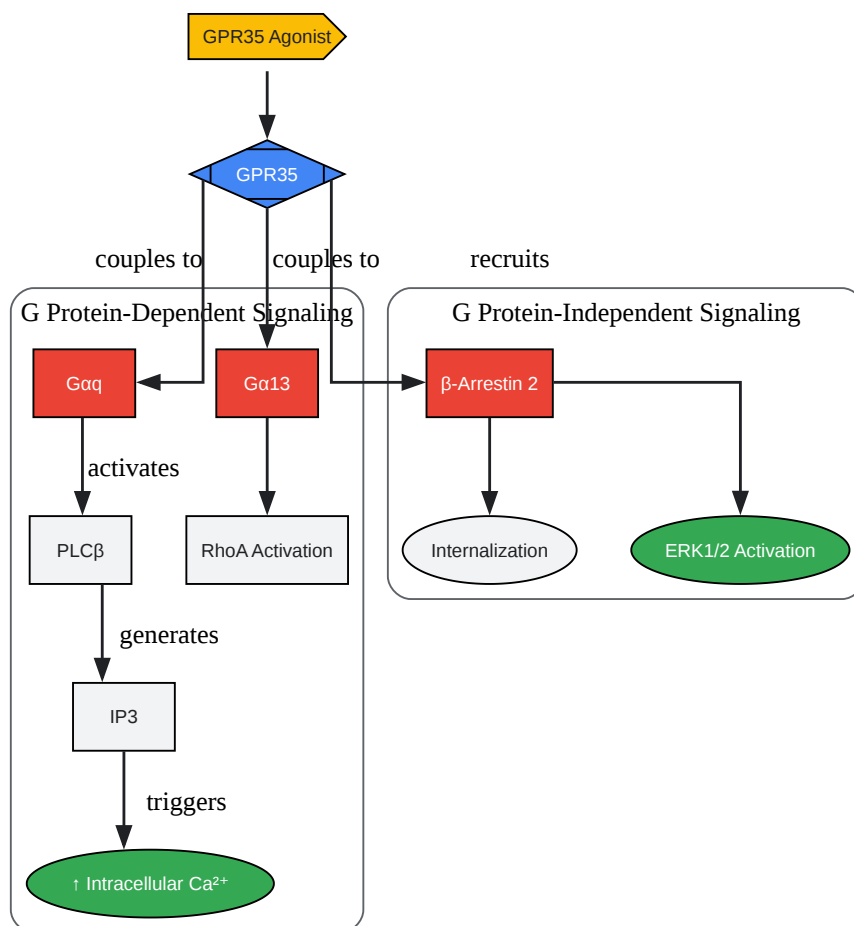
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, making it a promising therapeutic target for conditions such as inflammation, metabolic disorders, cardiovascular disease, and pain.[1][2] The identification of potent and selective GPR35 agonists is a critical step in elucidating its biological functions and for drug development. High-throughput screening (HTS) provides an efficient platform for screening large compound libraries to identify novel GPR35 activators. These application notes provide an overview of GPR35 signaling and detailed protocols for common HTS assays used to identify and characterize GPR35 agonists.

GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular signaling events. The receptor is known to couple to multiple G protein subtypes, including G α i/o and G α 13, and also signals through a G protein-independent pathway via β -arrestin recruitment.[3]

- **G α 13 Pathway:** GPR35 has been shown to couple to G α 13, which can lead to the activation of RhoA and subsequent downstream signaling.[4][5]
- **G α q Pathway:** Agonist binding can also activate G α q, which in turn stimulates phospholipase C (PLC β). PLC β activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca $^{2+}$) from the endoplasmic reticulum.[6][7]

- β -Arrestin Pathway: Upon agonist binding, GPR35 is phosphorylated, leading to the recruitment of β -arrestin.[6] This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[3][6]



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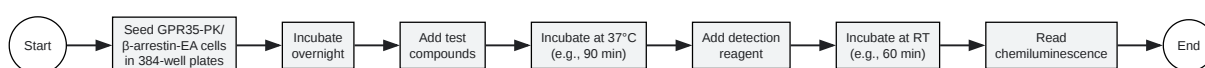
Caption: GPR35 agonist-induced signaling pathways.

High-Throughput Screening Assays for GPR35 Agonists

Several HTS-compatible assays can be employed to screen for GPR35 agonists. The choice of assay often depends on the specific signaling pathway of interest and the available instrumentation. Assays based on β -arrestin recruitment are frequently used for primary screening of GPR35 due to their robustness and strong signal window.[4][8]

β-Arrestin Recruitment Assay

This assay is a common choice for primary HTS campaigns for GPR35.[8] It measures the interaction between GPR35 and β-arrestin upon agonist stimulation. Technologies like DiscoverX's PathHunter®, based on enzyme fragment complementation (EFC), are widely used.[1][9] In this system, GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment. Agonist-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[9]



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Caption: Workflow for a β-arrestin recruitment HTS assay.

Experimental Protocol: PathHunter® β-Arrestin Assay

Materials:

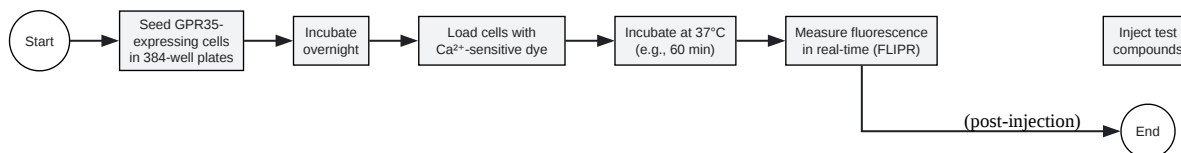
- PathHunter® GPR35 CHO-K1 β-Arrestin cells (e.g., from Eurofins DiscoverX)[10]
- Cell plating reagent
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Test compounds dissolved in DMSO
- Reference agonist (e.g., Zaprinast)[6]
- 384-well white, solid-bottom assay plates
- PathHunter® Detection Reagents
- Luminometer

Procedure:

- Cell Plating: Seed 5,000 cells per well in 10 μ L of cell plating reagent into a 384-well assay plate.[\[1\]](#)
- Incubation: Incubate the plate overnight at 37°C in a humidified CO2 incubator.
- Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. The final DMSO concentration should be kept below 1%.
- Compound Addition: Add 5 μ L of the diluted compounds to the respective wells. For primary screening, a single final concentration (e.g., 10 μ M) is often used.[\[1\]](#)
- Agonist Stimulation: Incubate the plate for 90 minutes at 37°C.
- Signal Detection:
 - Equilibrate the plate and detection reagents to room temperature.
 - Add 12 μ L of the detection reagent mixture to each well.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Measure the chemiluminescent signal using a plate reader.
- Data Analysis: Normalize the data to a positive control (reference agonist) and a negative control (vehicle). Calculate the percent activity and, for active compounds, determine the EC50 values from concentration-response curves.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of G α q-coupled GPCRs.[\[4\]](#)[\[7\]](#) It is a widely used functional assay in drug discovery.[\[11\]](#)[\[12\]](#) The method typically involves pre-loading cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of Ca²⁺ from intracellular stores leads to a significant increase in fluorescence intensity, which is monitored in real-time.[\[7\]](#)[\[13\]](#)



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Caption: Workflow for a calcium mobilization HTS assay.

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

Materials:

- CHO or HEK293 cells stably expressing human GPR35 (and potentially a promiscuous G-protein like Gα16 to enhance signal).
- Culture medium (e.g., DMEM/F12 with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Calcium-sensitive dye kit (e.g., Fluo-4 Direct™ Calcium Assay Kit).
- Test compounds and reference agonist (e.g., Zaprinast).
- 384-well black-wall, clear-bottom assay plates.
- Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

- **Cell Plating:** Seed cells into 384-well plates at a density that yields a confluent monolayer the next day. Incubate overnight at 37°C.
- **Dye Loading:**
 - Remove the culture medium from the wells.

- Prepare the dye-loading solution according to the manufacturer's instructions.
- Add an equal volume of dye-loading solution to each well.
- Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.
- Compound Plate Preparation: Prepare a separate plate with test compounds diluted in assay buffer at 4-5X the final desired concentration.
- Data Acquisition:
 - Place both the cell plate and the compound plate into the FLIPR instrument.
 - Initiate the reading protocol, which measures baseline fluorescence for a set period (e.g., 10-20 seconds).
 - The instrument will then automatically add the compounds from the source plate to the cell plate.
 - Continue to record the fluorescence signal for 2-3 minutes to capture the peak response.
- Data Analysis: The response is typically measured as the maximum fluorescence intensity minus the baseline. Normalize the data to positive and negative controls and determine EC50 values for active compounds.

cAMP Assay

While GPR35 is not primarily known for G α s coupling, assays measuring cyclic AMP (cAMP) levels are crucial for counter-screening or for detecting potential G α i/o coupling, which results in a decrease in forskolin-stimulated cAMP production. HTRF® (Homogeneous Time-Resolved Fluorescence) is a common technology for this purpose.

Experimental Protocol: HTRF® cAMP Assay (Inhibition)

Materials:

- CHO cells stably expressing human GPR35.

- cAMP HTRF® assay kit (e.g., from Cisbio).
- Test compounds and reference agonist.
- Forskolin.
- 384-well low-volume white plates.
- HTRF-compatible plate reader.

Procedure:

- Cell Preparation: Resuspend cells in stimulation buffer.
- Compound and Cell Plating: Dispense 5 μ L of cells into the assay plate. Add 5 μ L of test compounds.
- Stimulation: Add forskolin to all wells (except negative controls) to induce cAMP production.
- Incubation: Incubate the plate for 30 minutes at room temperature.
- Detection: Add 5 μ L of HTRF® cAMP-d2 conjugate followed by 5 μ L of HTRF® anti-cAMP-cryptate conjugate.
- Incubation: Incubate for 60 minutes at room temperature.
- Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition of the forskolin response. Calculate IC₅₀ values for active compounds.

Data Presentation

Quantitative data from HTS assays should be summarized for clear interpretation and comparison of compound activity.

Table 1: Example HTS Assay Performance Metrics

Assay Type	Target	Cell Line	Key Metric	Value	Reference
β-Arrestin Recruitment	Human GPR35	CHO-K1	Z' Factor	0.83	[1]
β-Arrestin Recruitment	Mouse GPR35	CHO-K1	Z' Factor	0.75	[1]
β-Arrestin Recruitment	Rat GPR35	CHO-K1	Z' Factor	0.77	[1]
β-Arrestin Recruitment	Human GPR35	CHO-K1	Signal:Backgroud	8.15	[1]

Table 2: Potency of Known GPR35 Agonists in Different Functional Assays

Compound	Assay Type	Species	Potency (pEC50)	Efficacy	Reference
Zaprinast	β-Arrestin Recruitment	Human	~6.5	Full Agonist	[1] [14]
Zaprinast	β-Arrestin Recruitment	Rat	>7.0	Full Agonist	[14]
Pamoic Acid	β-Arrestin Recruitment	Human	~6.8	Partial Agonist	[3] [6]
Pamoic Acid	β-Arrestin Recruitment	Rat	Low Potency	Low Potency	[3] [6]
Compound 1*	β-Arrestin Recruitment	Human	~7.8	Full Agonist	[1]

*Compound 1: 4-((Z)-((2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene)methyl)benzoic acid[\[1\]](#)

Conclusion

The selection of an appropriate HTS assay is crucial for the successful identification of novel GPR35 agonists. β -arrestin recruitment assays offer a robust and sensitive platform for primary screening.[1][8] Follow-up studies using orthogonal assays, such as calcium mobilization or G protein activation assays, are essential to confirm activity and characterize the signaling profile of hit compounds.[1] The protocols and data presented here provide a framework for researchers to establish and execute effective HTS campaigns targeting GPR35.

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